
6,7-Diaminoquinoxaline-2,3-dione dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Diaminoquinoxaline-2,3-dione dihydrochloride is a chemical compound known for its fluorescent properties. It reacts with aldehydes to produce highly fluorescent imidazole derivatives . This compound is primarily used as a fluorometric labeling reagent in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diaminoquinoxaline-2,3-dione dihydrochloride typically involves the reaction of quinoxaline derivatives with appropriate amines under controlled conditions. The reaction is usually carried out in solvents like chloroform and methanol (1:1) or dimethyl sulfoxide (DMSO) . The compound is then purified and crystallized to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often stored under inert atmosphere and at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
6,7-Diaminoquinoxaline-2,3-dione dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted quinoxalines .
Scientific Research Applications
6,7-Diaminoquinoxaline-2,3-dione dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,7-Diaminoquinoxaline-2,3-dione dihydrochloride involves its reaction with aldehydes to form highly fluorescent imidazole derivatives. This reaction is facilitated by the presence of amino groups, which act as nucleophiles and attack the carbonyl carbon of aldehydes. The resulting imidazole derivatives exhibit strong fluorescence, making them useful for various labeling and detection applications .
Comparison with Similar Compounds
Similar Compounds
6,7-Diaminoquinoxaline-2,3-dione: Similar in structure but lacks the dihydrochloride component.
Quinoxaline-2,3-dione: Lacks the amino groups, resulting in different chemical properties.
6,7-Diaminoquinoxaline: Lacks the dione component, affecting its reactivity and applications.
Uniqueness
6,7-Diaminoquinoxaline-2,3-dione dihydrochloride is unique due to its dual amino and dione functionalities, which enable it to participate in a wide range of chemical reactions and exhibit strong fluorescence. This makes it particularly valuable for scientific research applications, especially in the fields of chemistry, biology, and medicine .
Properties
Molecular Formula |
C8H8Cl2N4O2 |
|---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
6,7-diaminoquinoxaline-2,3-dione;dihydrochloride |
InChI |
InChI=1S/C8H6N4O2.2ClH/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5;;/h1-2H,9-10H2;2*1H |
InChI Key |
WPYRAKVNPXHFKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NC(=O)C(=O)N=C21)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1,2,2-Pentamethyl-2-[(naphthalen-1-yl)methyl]disilane](/img/structure/B11852813.png)
![N,N-Dimethyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11852816.png)
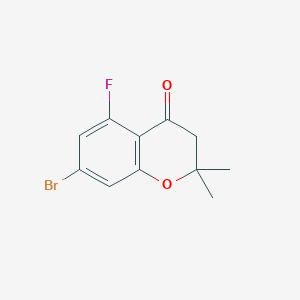
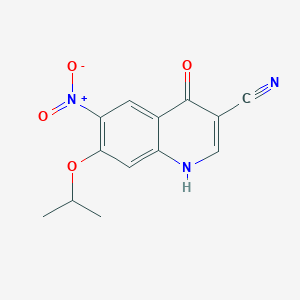

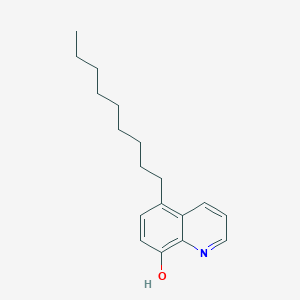


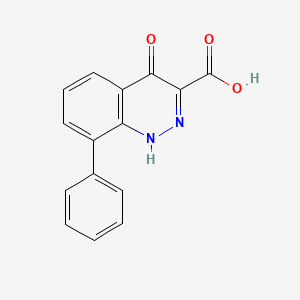
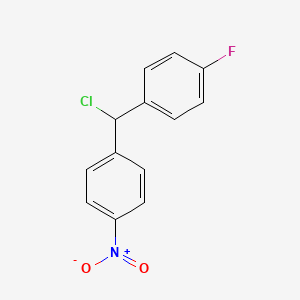

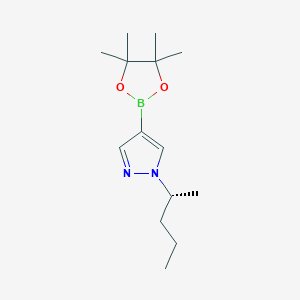
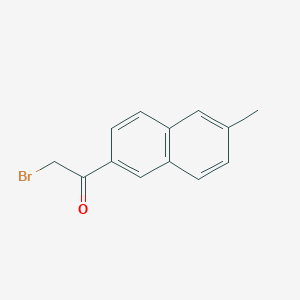
![2-(Trifluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852902.png)
